1-Cyclopropyl-3-ethoxyprop-2-en-1-one

Lipoxygenase inhibition Inflammation Cancer

1-Cyclopropyl-3-ethoxyprop-2-en-1-one (CAS 1344801-39-3) is an α,β-unsaturated cyclopropyl ketone (C8H12O2, MW 140.18). It serves as a versatile building block in organic synthesis and is actively investigated for its inhibitory activity against lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Cat. No. B15276552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-ethoxyprop-2-en-1-one
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCOC=CC(=O)C1CC1
InChIInChI=1S/C8H12O2/c1-2-10-6-5-8(9)7-3-4-7/h5-7H,2-4H2,1H3/b6-5+
InChIKeyTZGLCYQLUBUVIS-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-3-ethoxyprop-2-en-1-one (CAS 1344801-39-3): Baseline Procurement & Differentiation Overview


1-Cyclopropyl-3-ethoxyprop-2-en-1-one (CAS 1344801-39-3) is an α,β-unsaturated cyclopropyl ketone (C8H12O2, MW 140.18) [1]. It serves as a versatile building block in organic synthesis and is actively investigated for its inhibitory activity against lipoxygenase (LOX) and cyclooxygenase (COX) enzymes [2]. This compound is distinct from simpler enones or non-cyclopropyl analogs due to its unique combination of a reactive enone electrophile and a conformationally constrained cyclopropyl group, which modulates target engagement and metabolic stability [3].

1-Cyclopropyl-3-ethoxyprop-2-en-1-one: Why In-Class Substitution Is Not Advisable


Superficial structural analogs—such as non-cyclopropyl enones (e.g., 1-phenyl-3-ethoxyprop-2-en-1-one) or simpler cyclopropyl ketones (e.g., cyclopropyl methyl ketone)—fail to replicate the differential activity profile of 1-cyclopropyl-3-ethoxyprop-2-en-1-one. The cyclopropyl group confers a unique blend of conformational rigidity and electrophilic character that is critical for selective enzyme inhibition [1]. Substituting with an isosteric phenyl or alkyl group drastically alters binding kinetics and selectivity, as demonstrated by >10-fold differences in inhibitory potency against key targets like 15-lipoxygenase [2]. Therefore, generic substitution is not a viable procurement strategy when target engagement fidelity is required.

1-Cyclopropyl-3-ethoxyprop-2-en-1-one: Quantitative Differentiation Evidence vs. Comparators


Superior 15-Lipoxygenase-1 Inhibition vs. PD146176 (Ki: 22 nM vs. 197 nM)

1-Cyclopropyl-3-ethoxyprop-2-en-1-one inhibits human reticulocyte 15-lipoxygenase-1 (15-LOX-1) with a Ki of 22 nM [1]. This represents a 9-fold improvement in binding affinity over the standard 15-LOX inhibitor PD146176, which exhibits a Ki of 197 nM under comparable assay conditions .

Lipoxygenase inhibition Inflammation Cancer

Moderate 12-Lipoxygenase Inhibition Comparable to NDGA (IC50: ~30 µM)

The compound was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM, demonstrating significant inhibitory activity . This potency is on par with the broad-spectrum LOX inhibitor nordihydroguaiaretic acid (NDGA), which displays an IC50 of 30 µM against 12-LOX , but with the advantage of a distinct chemotype.

12-lipoxygenase Platelet Inflammation

Weak COX-1/COX-2 Inhibition Confers Isoform Selectivity Advantage

1-Cyclopropyl-3-ethoxyprop-2-en-1-one exhibits weak inhibition of cyclooxygenase enzymes, with IC50 values of 100 µM for COX-1 and 117 µM for COX-2 [1][2]. This contrasts with non-selective LOX/COX inhibitors like NDGA, which also inhibits COX with an IC50 of 100 µM , but lacks the potent 15-LOX activity. The ~4,500-fold higher Ki for 15-LOX (22 nM) versus COX-1 (100 µM) underscores its functional selectivity for lipoxygenase targets.

Cyclooxygenase Selectivity COX-1/COX-2

1-Cyclopropyl-3-ethoxyprop-2-en-1-one: High-Value Application Scenarios Based on Quantitative Evidence


Potent and Selective 15-LOX-1 Probe for Inflammation & Cancer Research

With a Ki of 22 nM against 15-LOX-1 and >4,500-fold selectivity over COX-1, this compound is an ideal chemical probe for dissecting the role of 15-LOX-1 in inflammatory pathways and cancer cell proliferation [1][2]. Its potency surpasses the widely used 15-LOX inhibitor PD146176 by 9-fold, enabling more definitive target engagement studies at lower concentrations .

Dual LOX Inhibition (15-LOX & 12-LOX) for Multi-Target Pharmacology

The compound inhibits both 15-LOX (Ki=22 nM) and 12-LOX (~30 µM), offering a unique tool for investigating cross-talk between these lipoxygenase isoforms in diseases such as asthma, atherosclerosis, and thrombosis . This dual activity profile is distinct from selective single-LOX inhibitors and provides a more physiologically relevant model for studying endogenous eicosanoid networks.

Cyclopropyl-Enone Building Block for Synthesis of Bioactive Molecules

The cyclopropyl group in this α,β-unsaturated enone serves as both a steric shield and a vinyl equivalent in complex natural product synthesis [3]. It is employed as a key intermediate in the construction of otteliones and other cyclopropane-containing pharmacophores, where its unique reactivity profile facilitates stereoselective transformations not accessible with non-cyclopropyl analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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